REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[CH2:10]([CH2:11][CH3:12])[O:13][CH2:14][CH2:15][Cl:16].[I-:18].[K+:23].[K+:24].[Na+:17].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:25].[OH:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1>>[O:1]([c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1)[CH2:15][CH2:14][O:13][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCOCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCOCCOc1ccccc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |